molecular formula C24H22N2O B2621468 (E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole CAS No. 637753-90-3

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole

Cat. No. B2621468
CAS RN: 637753-90-3
M. Wt: 354.453
InChI Key: XLSHFAUSMUDVFM-CCEZHUSRSA-N
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Description

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

Imidazoles can be synthesized through various methods. For instance, a base-catalyzed divergent synthesis of multisubstituted imidazoles through TosMIC-based [3 + 2] cyclization reaction has been developed . In the presence of ketenimines and tBuONa, 1,4,5-trisubstituted imidazoles were obtained .


Molecular Structure Analysis

The crystal structure of imidazoles shares the same topologies as those that can be found in aluminosilicate zeolites . The molecule of 2-methylimidazole is approximately planar .


Chemical Reactions Analysis

Imidazoles are versatile in chemical reactions. For example, they can undergo anionic polymerization under certain conditions .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water .

Scientific Research Applications

Biological and Pharmaceutical Activities

Imidazole-based compounds, such as the one , exhibit a wide range of biological and pharmaceutical activities . They are key components of several natural products such as histamine, nucleic acids, and some alkaloids . They have been reported to showcase a massive utility in biochemistry, coordination chemistry, material science, industrial applications, and pharmaceutical chemistry .

Anticancer Applications

Imidazole derivatives have been widely synthesized to explore their potential uses, especially in anticancer drug discovery researches . Some researchers have reported that several hydroxylated and methoxylated chalcones exhibited potent cytotoxic activity against the MCF-7 cell line .

Antibacterial and Antifungal Applications

Imidazole hybrids have demonstrated significant antibacterial and antifungal activities . For instance, 2,4,5-trisubstituted-1H-imidazole-triazole hybrids have shown antibacterial activities against B. subtilis, S. epidermidis, E. coli, and P. aeruginosa, as well as antifungal activities against fungal strains such as A. Niger and C. albicans .

Antituberculosis Applications

Imidazole hybrids have also shown significant antituberculosis activities . This is particularly important given the increasing number of antimicrobial-resistant strains over time .

Antioxidant and Anti-inflammatory Applications

Imidazole hybrids have demonstrated antioxidant and anti-inflammatory effects . These properties make them potentially useful in the treatment of various inflammatory disorders .

Analgesic Applications

Imidazole hybrids have been found to have analgesic effects . This makes them potentially useful in the management of pain .

Safety And Hazards

Imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air, is harmful if swallowed, and causes severe skin burns and eye damage .

Future Directions

Imidazole and its derivatives display a variety of biological characteristics, including antidiabetic properties . It is also found in commercial drugs such as clotrimazole (antifungal), dipyrone (antipyretic), rimonabant (antiobesity), miconazole (antifungal), celecoxib (anti-inflammatory), clemizole (antihistaminic agent), (anti-inflammatory) . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

1-[2-(3-methylphenoxy)ethyl]-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19-8-7-11-21(18-19)27-17-16-26-23-13-6-5-12-22(23)25-24(26)15-14-20-9-3-2-4-10-20/h2-15,18H,16-17H2,1H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSHFAUSMUDVFM-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole

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